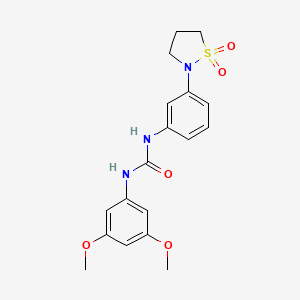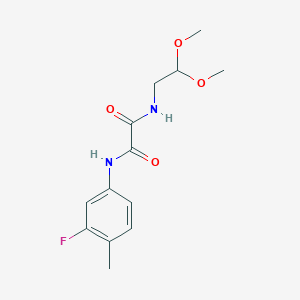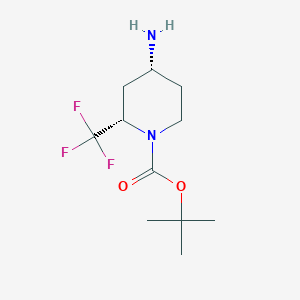
1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as DTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTG is a selective agonist for sigma-1 receptors, which are a type of protein found in the brain and other tissues. Sigma-1 receptors have been implicated in a variety of physiological processes, including pain perception, memory formation, and cell survival. DTG has been shown to have a number of effects on these processes, and has therefore been of great interest to researchers in the fields of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives, closely related to the queried compound, have been studied for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives, including compounds like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have shown significant inhibition properties, suggesting potential application of similar compounds in corrosion protection (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Activity
Diaryl ureas, akin to the queried compound, have been explored for their antiproliferative effects on various cancer cell lines. Research into compounds like 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea has revealed potent inhibitory activity against cancer cells, indicating the potential of similar urea derivatives in cancer treatment (Feng et al., 2020).
DNA-Topoisomerase Inhibition
Research on N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas, which share structural similarities with the target compound, has shown that these substances have significant antiproliferative action and can inhibit DNA topoisomerases I and II-alpha, an important target in cancer therapeutics (Esteves-Souza et al., 2006).
Microbial Degradation of Herbicides
Substituted urea herbicides, similar to the compound , have been studied for their phytotoxicity and microbial degradation. These studies help in understanding the environmental impact and degradation pathways of such compounds (Murray, Rieck, & Lynd, 1969).
Supramolecular Gelators
Research into quinoline urea derivatives has explored their ability to form gels when mixed with silver compounds. This suggests potential applications in materials science, especially in designing novel gel materials for various industrial applications (Braga et al., 2013).
Kinase Inhibition in Cancer Therapy
N-aryl-N'-pyrazinylurea compounds, structurally related to the queried compound, have been studied for their inhibition of checkpoint kinase 1 (Chk1) in cancer cells, providing a potential pathway for cancer treatment (Li et al., 2006).
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-16-10-14(11-17(12-16)26-2)20-18(22)19-13-5-3-6-15(9-13)21-7-4-8-27(21,23)24/h3,5-6,9-12H,4,7-8H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZVBCUKQUGRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)
![1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2374893.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)
![methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2374896.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2374899.png)
![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)
![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)


![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2374909.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2374914.png)